4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide
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Overview
Description
4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a fluorinated benzamide moiety, which can enhance its chemical stability and biological efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common synthetic route starts with the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate specific steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or benzamide moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The fluorinated benzamide moiety may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-methyl-N-{[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine**
- benzamide, 2-fluoro-N-[2-(4-methylphenoxy)ethyl]-
Uniqueness
4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is unique due to its combination of a benzimidazole core and a fluorinated benzamide moiety. This structure provides a balance of chemical stability and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20FN3O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C23H20FN3O2/c1-16-5-4-6-19(15-16)29-14-13-27-21-8-3-2-7-20(21)25-23(27)26-22(28)17-9-11-18(24)12-10-17/h2-12,15H,13-14H2,1H3,(H,25,26,28) |
InChI Key |
UNJKCBRYCXWNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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